4,6-Dimethyl-2-mercaptopyrimidine sodium salt 4,6-Dimethyl-2-mercaptopyrimidine sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC19764456
InChI: InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);
SMILES:
Molecular Formula: C6H8N2NaS
Molecular Weight: 163.20 g/mol

4,6-Dimethyl-2-mercaptopyrimidine sodium salt

CAS No.:

Cat. No.: VC19764456

Molecular Formula: C6H8N2NaS

Molecular Weight: 163.20 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-2-mercaptopyrimidine sodium salt -

Specification

Molecular Formula C6H8N2NaS
Molecular Weight 163.20 g/mol
Standard InChI InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);
Standard InChI Key CIMTZRXBNRNDQZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=S)N1)C.[Na]

Introduction

Chemical Identity and Structural Characteristics

Fundamental Identifiers

4,6-Dimethyl-2-mercaptopyrimidine sodium salt is systematically identified by the following parameters:

  • CAS Registry Number: 41840-27-1

  • Molecular Formula: C6H7N2NaS\text{C}_6\text{H}_7\text{N}_2\text{NaS}

  • Molecular Weight: 162.19 g/mol

  • Exact Mass: 162.023 g/mol

  • Synonym: Sodium 4,6-dimethylpyrimidine-2-thiolate

The sodium salt form arises from the deprotonation of the thiol (-SH) group in 4,6-dimethyl-2-mercaptopyrimidine (CAS 22325-27-5), resulting in improved solubility in polar solvents . Discrepancies in reported molecular formulas (e.g., C6H8N2NaS\text{C}_6\text{H}_8\text{N}_2\text{NaS} in some sources) likely stem from variations in hydration states or analytical methods.

Structural Analysis

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. Methyl groups at the 4- and 6-positions introduce steric hindrance, while the sodium thiolate group at position 2 enhances nucleophilicity. Computational descriptors, such as the InChIKey (RAFAYWADRVMWFA-UHFFFAOYSA-N) for the parent mercaptan , provide insights into its stereoelectronic properties.

Synthesis and Manufacturing

Synthetic Routes

The sodium salt is typically synthesized via two primary methods:

Alkaline Deprotonation of 4,6-Dimethyl-2-mercaptopyrimidine

The parent mercaptan (CAS 22325-27-5) reacts with sodium hydroxide in aqueous or alcoholic media:

C6H8N2S+NaOHC6H7N2NaS+H2O\text{C}_6\text{H}_8\text{N}_2\text{S} + \text{NaOH} \rightarrow \text{C}_6\text{H}_7\text{N}_2\text{NaS} + \text{H}_2\text{O}

This method yields high-purity sodium salt but requires careful control of pH to avoid over-saponification .

Direct Synthesis from Chloramine and Mercaptopyrimidine Chlorohydrate

A more efficient route involves treating 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate with chloramine (NH2Cl\text{NH}_2\text{Cl}) in an alkaline medium :

C6H8N2SCl+NH2Cl+2KOHC6H7N2NaS+KCl+H2O\text{C}_6\text{H}_8\text{N}_2\text{SCl} + \text{NH}_2\text{Cl} + 2\text{KOH} \rightarrow \text{C}_6\text{H}_7\text{N}_2\text{NaS} + \text{KCl} + \text{H}_2\text{O}

This one-pot reaction achieves an 84% yield under optimized conditions (-3 to -4°C, 1 hour reaction time) .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to maintain low temperatures and minimize side reactions. Key parameters include:

ParameterOptimal Value
Temperature-5 to 0°C
pH10–12
Reaction Time45–60 minutes
Yield80–85%

Post-synthesis purification involves recrystallization from ethanol or acetone to achieve ≥98% purity .

Physical and Chemical Properties

Physicochemical Profile

The sodium salt exhibits distinct properties compared to its mercaptan precursor:

PropertySodium Salt Parent Mercaptan
Molecular Weight162.19 g/mol140.21 g/mol
Melting PointNot Available (N/A)213–216°C (decomp.)
SolubilityHigh in H₂O, MeOHLow in H₂O
LogP1.65 (estimated)1.16 (estimated)
pKaN/A8.46 ± 0.10

The increased solubility of the sodium salt facilitates its use in aqueous reaction systems, particularly in pharmaceutical synthesis.

Spectroscopic Data

  • ¹H NMR (DMSO-d6d_6): δ 2.30 (s, 6H, CH₃), 6.80 (s, 1H, pyrimidine-H) .

  • IR (KBr): 2550 cm⁻¹ (-S⁻Na⁺ stretch), 1580 cm⁻¹ (C=N stretch) .

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat
VentilationUse fume hood
StorageSealed, dry, room temp
First AidRinse eyes/skin with H₂O

Material Safety Data Sheets (MSDS) recommend avoiding dust formation and incompatible materials (strong oxidizers) .

Applications in Organic Synthesis

Sulfenamide Synthesis

The sodium salt reacts with sulfinic acids (RSO2H\text{RSO}_2\text{H}) to form thiosulfoesters, which are precursors to sulfenamides :

C6H7N2NaS+RSO2HC6H7N2S-SO2R+NaOH\text{C}_6\text{H}_7\text{N}_2\text{NaS} + \text{RSO}_2\text{H} \rightarrow \text{C}_6\text{H}_7\text{N}_2\text{S-SO}_2\text{R} + \text{NaOH}

These sulfenamides are critical in rubber vulcanization and agrochemical production .

Pharmaceutical Intermediates

The compound serves as a building block for antiviral and anticancer agents. For example, its morpholine derivative (synthesized via reaction with morpholine) shows promise in kinase inhibition studies .

ParameterDetail
HS Code2933599090
MFN Tariff6.5%
VAT Rate17.0%

The classification under HS 2933599090 reflects its status as a pyrimidine derivative .

Global Market Trends

The sodium salt is predominantly manufactured in China and India, with annual production estimated at 50–100 metric tons (2024 data) . Pricing ranges from $200–$500/kg, depending on purity and batch size.

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